

Application Note: Palladium-Catalyzed Heck Reaction for the Synthesis of Arylated Dihydropyridinones

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Compound of Interest

Compound Name: 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Cat. No.: B1322771

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Topic: Heck Reaction Conditions for **1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one** Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.^[1] This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, particularly in the pharmaceutical industry. The dihydropyridinone scaffold is a privileged motif in medicinal chemistry, and its functionalization is of significant interest. This application note provides a detailed protocol for the Heck coupling of **1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one** with an alkene, yielding a substituted olefin. The presence of an iodine atom on the phenyl ring makes the starting material an excellent substrate for this cross-coupling reaction, as the carbon-iodine bond is highly reactive towards oxidative addition to a Pd(0) center.^[2]

Reaction Scheme

The general scheme for the Heck reaction of **1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one** with a generic acrylate is depicted below. This reaction leads to the

formation of a new carbon-carbon bond at the position of the iodine atom, typically yielding the E-isomer of the resulting alkene.[3]

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Caption: General scheme for the Heck reaction of **1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one**.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimized conditions for the Heck reaction between **1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one** (1.0 equiv.) and methyl acrylate (1.5 equiv.). The reaction progress was monitored by TLC and/or LC-MS, and yields were determined after purification.

Entry	Pd Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Pd(OAc) ₂ (5)	PPh ₃ (10)	Et ₃ N (2.0)	DMF	100	12	85
2	Pd(OAc) ₂ (5)	P(o-tol) ₃ (10)	Et ₃ N (2.0)	DMF	100	8	92
3	Pd ₂ (dba) ₃ (2.5)	PPh ₃ (10)	K ₂ CO ₃ (2.0)	DMAc	110	12	88
4	Pd(OAc) ₂ (5)	None	NaOAc (2.0)	NMP	120	18	75
5	PdCl ₂ (PPh ₃) ₂ (5)	None	Et ₃ N (2.0)	Acetonitrile	80	16	89
6	Pd(OAc) ₂ (2)	P(o-tol) ₃ (4)	K ₂ CO ₃ (2.0)	Dioxane	100	10	90

Experimental Protocols

This section provides a detailed methodology for the optimized Heck reaction conditions (Table 1, Entry 2).

Materials and Equipment:

- Substrate: **1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one**[4][5]
- Alkene: Methyl Acrylate
- Catalyst: Palladium(II) Acetate (Pd(OAc)₂)[6]
- Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)[6]
- Base: Triethylamine (Et₃N)[1]
- Solvent: Anhydrous N,N-Dimethylformamide (DMF)[6]

- Equipment: Schlenk flask or sealed microwave vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, flash column chromatography system.

Safety Precautions:

- Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
- Organic solvents like DMF are flammable and have associated health risks. Avoid inhalation and skin contact.
- Triethylamine is a corrosive and flammable base.
- The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air.
- Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

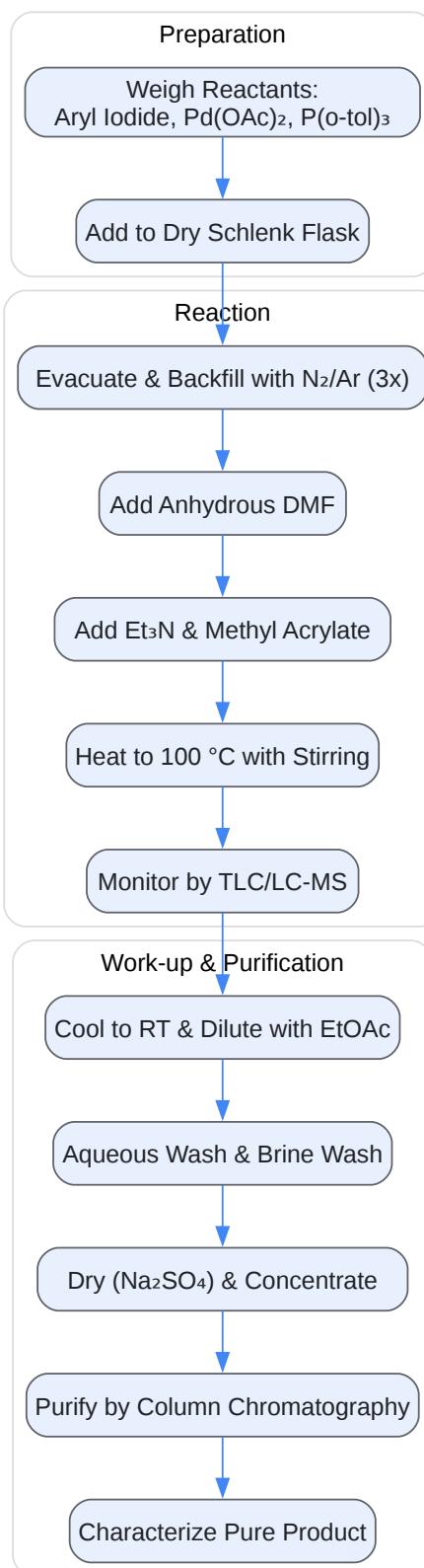
Procedure:

- Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add **1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one** (e.g., 384 mg, 1.0 mmol), Palladium(II) Acetate (11.2 mg, 0.05 mmol, 5 mol%), and Tri(o-tolyl)phosphine (30.4 mg, 0.10 mmol, 10 mol%).
- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
- Addition of Reagents: Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (279 μ L, 2.0 mmol, 2.0 equiv.) and methyl acrylate (135 μ L, 1.5 mmol, 1.5 equiv.).
- Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

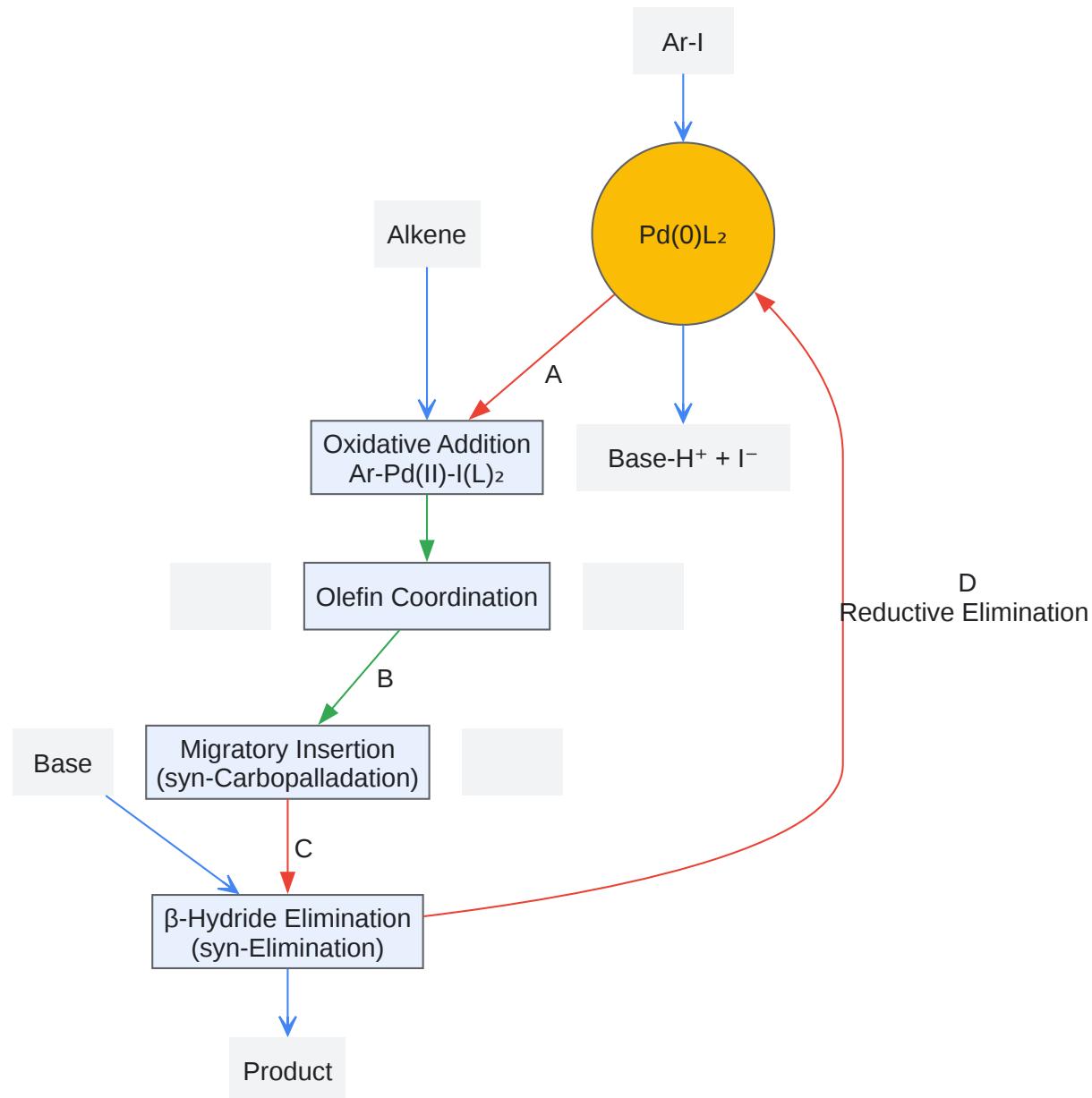
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate (30 mL) and wash with water (3 x 20 mL) to remove DMF and the base.
 - Wash the organic layer with brine (20 mL).
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator.^[7]
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Heck reaction.

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Caption: High-level workflow for the Heck reaction protocol.



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Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.[2][8][9]

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